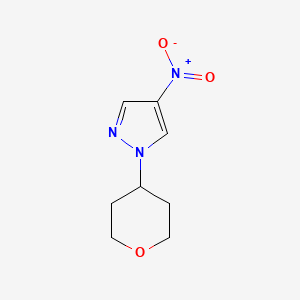
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Descripción general
Descripción
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position and a tetrahydro-2H-pyran-4-yl group attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for a similar compound, “Tetrahydropyran-4-yl-1H-pyrazol-4-ylamine”, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the reaction of 4-nitropyrazole with tetrahydro-2H-pyran-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The tetrahydro-2H-pyran-4-yl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4)
Substitution: Alkyl or aryl halides, sodium hydride (NaH)
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by the oxidation of the compound.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Mecanismo De Acción
The mechanism of action of 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the tetrahydro-2H-pyran group attached at a different position.
4-nitro-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Another isomer with the tetrahydro-2H-pyran group at the 3-position.
4-nitro-1-(tetrahydro-2H-pyran-5-yl)-1H-pyrazole: Isomer with the tetrahydro-2H-pyran group at the 5-position.
Uniqueness
4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the specific positioning of the tetrahydro-2H-pyran-4-yl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its versatility in undergoing various chemical transformations.
Propiedades
IUPAC Name |
4-nitro-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGOPKGWJNIWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238629 | |
| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-50-7 | |
| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
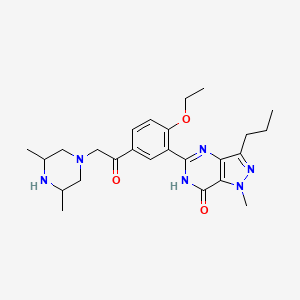

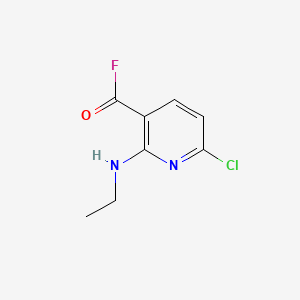
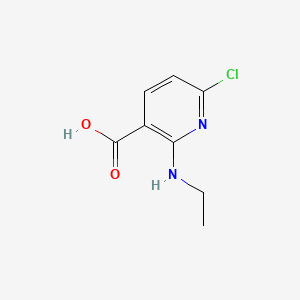

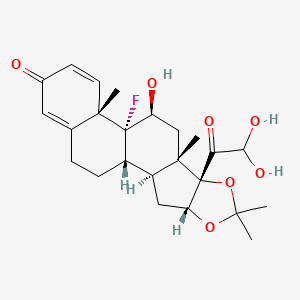
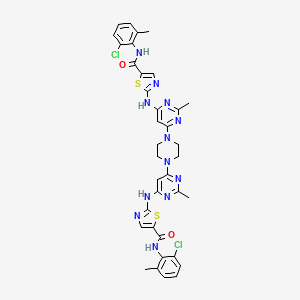

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)





